TBC3711

描述

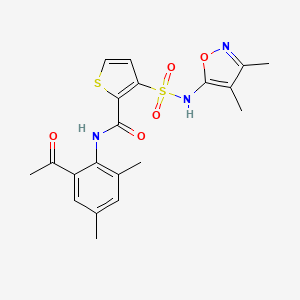

Structure

3D Structure

属性

IUPAC Name |

N-(2-acetyl-4,6-dimethylphenyl)-3-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20/h6-9,23H,1-5H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYNHDZSSDUYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)NC3=C(C(=NO3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190904 | |

| Record name | TBC 3711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349453-49-2, 374680-51-0 | |

| Record name | TBC-3711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349453492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBC 3711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374680510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBC-3711 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TBC 3711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TBC-3711 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP0YZR82B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TBC3711: A Deep Dive into its Mechanism of Action in Vascular Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TBC3711 is a next-generation, orally bioavailable endothelin (ET) receptor antagonist characterized by its exceptional potency and selectivity for the endothelin A (ETA) receptor. Developed for potential therapeutic application in conditions such as resistant hypertension, this compound acts as a formidable blocker of the potent vasoconstrictor, endothelin-1 (ET-1), within vascular smooth muscle cells (VSMCs). This technical guide elucidates the core mechanism of action of this compound in VSMCs, presenting key quantitative data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction to this compound and the Endothelin System

The endothelin system plays a pivotal role in vascular homeostasis, with its primary effector, ET-1, being one of the most potent endogenous vasoconstrictors known. ET-1 exerts its effects through two G protein-coupled receptors: the ETA and ETB receptors. In vascular smooth muscle cells, the ETA receptor subtype is predominant and its activation by ET-1 initiates a signaling cascade leading to profound and sustained vasoconstriction. Pathological upregulation of the ET-1 pathway is implicated in various cardiovascular diseases, including hypertension.

This compound is a small molecule antagonist designed to selectively block the ETA receptor, thereby mitigating the vasoconstrictive and proliferative effects of ET-1 in the vasculature. Its high potency and selectivity for the ETA receptor over the ETB receptor suggest a favorable therapeutic profile, potentially avoiding the undesirable effects associated with non-selective endothelin receptor blockade.

Quantitative Data: Potency and Selectivity

The pharmacological profile of this compound is distinguished by its sub-nanomolar potency and remarkable selectivity for the ETA receptor. This high affinity and specificity are critical for its targeted therapeutic effect.

| Parameter | Value | Reference |

| ETA Receptor IC50 | 0.08 nM | [1] |

| ETA/ETB Receptor Selectivity | 441,000-fold | [1] |

Table 1: Potency and Selectivity of this compound

Mechanism of Action in Vascular Smooth Muscle Cells

This compound functions as a competitive antagonist at the ETA receptor on the surface of vascular smooth muscle cells. By binding to the ETA receptor, this compound prevents the binding of the endogenous ligand, ET-1. This blockade disrupts the downstream signaling cascade that would otherwise lead to vasoconstriction and cellular proliferation.

Signaling Pathway of Endothelin-1 in VSMCs

The binding of ET-1 to the ETA receptor on VSMCs triggers a well-defined signaling pathway:

-

G Protein Activation: The activated ETA receptor couples to Gq/11 proteins.

-

Phospholipase C (PLC) Activation: The Gq/11 alpha subunit activates phospholipase C.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Calcium-Calmodulin Activation: The increased intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex.

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates MLCK.

-

VSMC Contraction: MLCK phosphorylates the myosin light chains, initiating the cross-bridge cycling of actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with Ca2+, activates Protein Kinase C, which contributes to the sustained phase of contraction and can also mediate proliferative and hypertrophic responses.

This compound's Point of Intervention

This compound directly inhibits the initial step of this cascade by preventing ET-1 from binding to the ETA receptor. This competitive antagonism effectively silences the downstream signaling events, leading to the relaxation of vascular smooth muscle and a reduction in blood pressure.

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the characterization of an ETA receptor antagonist like this compound. Specific parameters for this compound would have been determined in preclinical studies.

ETA Receptor Binding Assay (for IC50 and Selectivity Determination)

This assay quantifies the ability of a compound to displace a radiolabeled ligand from the ETA receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the ETA receptor and to assess its selectivity versus the ETB receptor.

Materials:

-

Cell membranes prepared from cells expressing human recombinant ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2, BSA).

-

Scintillation fluid and counter.

Protocol:

-

Incubate cell membranes expressing either ETA or ETB receptors with a fixed concentration of [125I]-ET-1 and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The selectivity is calculated as the ratio of the IC50 for the ETB receptor to the IC50 for the ETA receptor.

References

TBC3711: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBC3711 is a potent and highly selective second-generation endothelin A (ETA) receptor antagonist.[1][2] It emerged from a focused medicinal chemistry effort to improve upon earlier compounds, such as sitaxsentan, with the goal of achieving enhanced oral bioavailability and receptor selectivity.[1][3] Endothelin-1 (ET-1) is a powerful vasoconstrictor and smooth muscle mitogen, and its effects are primarily mediated through the ETA receptor.[4][5] Consequently, blocking this receptor has been a key therapeutic strategy for conditions such as pulmonary arterial hypertension and resistant hypertension.[4][6] this compound was identified as a clinical candidate due to its impressive preclinical profile, including high potency, exceptional selectivity for the ETA over the ETB receptor, and excellent oral bioavailability in animal models and humans.[1][2]

Discovery and Preclinical Development

The development of this compound was a direct evolution of structure-activity relationship (SAR) studies on a series of N-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxamides. A key discovery was that the introduction of an ortho-acyl group on the anilino ring significantly improved oral absorption.[1][7] This led to the synthesis and evaluation of a variety of compounds with different electron-withdrawing groups at this position, ultimately culminating in the identification of this compound.[1]

Preclinical Efficacy

This compound demonstrated significant therapeutic efficacy in a well-established rat model of monocrotaline-induced pulmonary hypertension.[8] Oral administration of this compound led to significant improvements in hemodynamics, including a reduction in right ventricular systolic pressure, and attenuated pulmonary vascular remodeling and right ventricular hypertrophy.[8] Furthermore, studies in a newborn piglet model of hypoxia-induced pulmonary hypertension also showed that this compound was effective in ameliorating the condition.[8][9]

Clinical Development

This compound advanced into clinical trials and successfully completed Phase I studies, where it was found to be well-tolerated and possessed desirable pharmacokinetic properties in humans.[1][2] A Phase II clinical trial (NCT00272961) was initiated to evaluate the safety and efficacy of this compound in patients with resistant hypertension.[10][11] This study was a multi-center, randomized, double-blind, placebo-controlled, dose-ranging trial.[10] However, the trial was terminated by the sponsor, Pfizer, for strategic reasons and not due to any safety or efficacy concerns.[10] In late 2006, Encysive Pharmaceuticals received clearance from the U.S. Food and Drug Administration (FDA) to resume clinical studies with this compound.[12]

Quantitative Data Summary

| Parameter | Value | Species | Reference |

| In Vitro Potency & Selectivity | |||

| ETA IC50 | 0.08 nM | Human | [1][2] |

| ETA/ETB Selectivity | 441,000-fold | Human | [1][2] |

| Pharmacokinetics | |||

| Oral Bioavailability | ~100% | Rat | [1][2] |

| Oral Bioavailability | >80% | Human | [1][2][3] |

| Half-life (t1/2) | 6-7 hours | Human | [1][2][3] |

| Preclinical Efficacy | |||

| Therapeutic Dose (Pulmonary Hypertension Model) | 30 mg/kg/day (oral) | Rat | [8] |

| Clinical Trial | |||

| Phase II Study (Resistant Hypertension) | Terminated (Sponsor Decision) | Human | [10] |

Mechanism of Action: Endothelin A Receptor Antagonism

This compound exerts its therapeutic effect by acting as a competitive antagonist at the endothelin A (ETA) receptor. The signaling pathway is initiated by the binding of endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells. This binding activates G-proteins (Gq/11), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to smooth muscle contraction (vasoconstriction) and proliferation. This compound competitively blocks the initial binding of ET-1 to the ETA receptor, thereby inhibiting this entire downstream signaling cascade.

Caption: Signaling pathway of Endothelin-1 and the inhibitory action of this compound.

Key Experimental Protocols

In Vitro ETA and ETB Receptor Binding Assays

Objective: To determine the in vitro potency (IC50) and selectivity of this compound for the ETA and ETB receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing either the human ETA or ETB receptor.

-

Radioligand Binding: A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1) is incubated with the prepared cell membranes.

-

Competitive Binding: The incubation is performed in the presence of increasing concentrations of the test compound (this compound).

-

Separation and Counting: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is then quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. Selectivity is calculated as the ratio of the IC50 for the ETB receptor to the IC50 for the ETA receptor.

Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of this compound in a preclinical animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: One group of rats receives this compound intravenously (IV) at a specific dose, while another group receives the compound orally (PO) at a higher dose.

-

Blood Sampling: Blood samples are collected from the animals at multiple time points after drug administration.

-

Plasma Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the area under the curve (AUC) for both IV and PO administration.

-

Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Caption: General workflow for the discovery and development of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (this compound), a second generation, ETA selective, and orally bioavailable endothelin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Optimizing endothelin receptor antagonist use in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The endothelin system as a therapeutic target in cardiovascular disease: great expectations or bleak house? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Therapeutic efficacy of this compound in monocrotaline-induced pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Hypoxia inducible factor signaling and experimental persistent pulmonary hypertension of the newborn [frontiersin.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. fiercebiotech.com [fiercebiotech.com]

TBC3711: An In-depth Technical Guide on Endothelin-A Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

TBC3711 is a potent and highly selective antagonist of the endothelin-A (ETA) receptor, a G protein-coupled receptor (GPCR) critically involved in vasoconstriction and cell proliferation. Developed by Encysive Pharmaceuticals and later acquired by Pfizer, this compound has been investigated for its therapeutic potential in conditions such as resistant hypertension. This technical guide provides a comprehensive overview of the ETA receptor binding characteristics of this compound, including its remarkable selectivity. While specific quantitative binding affinity and kinetic data for this compound are not publicly available, this document outlines the standard experimental methodologies used to characterize such compounds. Furthermore, it details the ETA receptor signaling pathway and illustrates the workflows for assessing receptor binding.

Introduction to this compound and the Endothelin System

The endothelin (ET) system plays a crucial role in vascular homeostasis. The biological effects of endothelins, primarily the potent vasoconstrictor endothelin-1 (ET-1), are mediated by two receptor subtypes: ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cellular proliferation. In contrast, the ETB receptor, found on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, and also functions in the clearance of circulating ET-1.

This compound is a next-generation, orally active, small molecule antagonist that demonstrates high potency and exceptional selectivity for the ETA receptor over the ETB receptor. This selectivity is a key characteristic, as it allows for the targeted inhibition of the detrimental effects of ET-1 mediated by the ETA receptor while preserving the beneficial functions of the ETB receptor.

This compound ETA Receptor Binding Profile

While precise Ki or IC50 values from specific preclinical studies on this compound are not publicly disclosed, the available information consistently highlights its high affinity and remarkable selectivity for the ETA receptor.

| Parameter | This compound | Reference Compound (Generic ETA Antagonist) |

| Target Receptor | Endothelin-A (ETA) Receptor | Endothelin-A (ETA) Receptor |

| Binding Affinity (Qualitative) | High Potency | Varies (Typically in the nanomolar range) |

| Selectivity | >100,000-fold for ETA over ETB receptor[1][2] | Varies |

Table 1: Summary of this compound ETA Receptor Binding Characteristics.

ETA Receptor Signaling Pathway

Upon activation by endothelin-1, the ETA receptor, a canonical G protein-coupled receptor, primarily couples to the Gq/11 family of G proteins. This initiates a downstream signaling cascade leading to physiological responses such as vasoconstriction and cell growth. This compound, as an antagonist, blocks the binding of ET-1 to the ETA receptor, thereby inhibiting this signaling pathway.

Caption: ETA Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols for Receptor Binding Assessment

The binding affinity and kinetics of a compound like this compound for the ETA receptor are typically determined using in vitro assays such as radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assay (Competition Assay)

This method is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

a) Materials:

-

Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human ETA receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-ET-1 (a commonly used radiolabeled agonist).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

b) Protocol:

-

Membrane Preparation: Culture cells expressing the ETA receptor and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound).

-

Radioligand Addition: Add a fixed concentration of the radiolabeled ligand ([¹²⁵I]-ET-1), typically at a concentration close to its Kd value.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Competition Binding Assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (KD).

a) Materials:

-

SPR Instrument and Sensor Chips: (e.g., CM5 sensor chip).

-

Receptor: Purified, solubilized ETA receptor.

-

Ligand: this compound.

-

Running Buffer: e.g., HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

-

Immobilization Reagents: Amine coupling kit (e.g., EDC, NHS).

-

Regeneration Solution: e.g., a low pH buffer or high salt solution.

b) Protocol:

-

Receptor Immobilization: The purified ETA receptor is covalently immobilized onto the surface of the sensor chip using a suitable chemistry (e.g., amine coupling). A reference channel is typically prepared by activating and deactivating the surface without immobilizing the receptor to subtract non-specific binding and bulk refractive index changes.

-

Analyte Injection (Association): A series of concentrations of this compound in running buffer are injected over the sensor surface at a constant flow rate. The binding of this compound to the immobilized receptor is monitored in real-time as an increase in the SPR signal (measured in Response Units, RU).

-

Dissociation: After the injection of this compound, running buffer is flowed over the sensor surface, and the dissociation of the this compound-receptor complex is monitored as a decrease in the SPR signal.

-

Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte from the receptor surface, preparing it for the next binding cycle.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Conclusion

This compound is a highly potent and exceptionally selective ETA receptor antagonist. While specific quantitative binding data remains proprietary, the established methodologies of radioligand binding assays and surface plasmon resonance provide robust frameworks for characterizing the affinity and kinetics of such molecules. The high selectivity of this compound for the ETA receptor underscores its potential for targeted therapeutic intervention in diseases driven by endothelin-1-mediated vasoconstriction and proliferation, while minimizing off-target effects associated with ETB receptor blockade. This technical guide provides researchers and drug development professionals with a foundational understanding of the ETA receptor binding characteristics of this compound and the experimental approaches used for their determination.

References

TBC3711 Structure-Activity Relationship: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationships (SAR) of TBC3711, a potent and selective endothelin A (ETA) receptor antagonist. This compound, chemically known as N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide, has been investigated for its potential therapeutic applications in conditions such as pulmonary arterial hypertension, congestive heart failure, and hypertension.[1] This document summarizes the key findings from medicinal chemistry efforts, presents available quantitative data, outlines general experimental methodologies, and visualizes the relevant signaling pathway.

Core Structure and Pharmacophore

The chemical structure of this compound is characterized by a central thiophene-2-carboxamide core, which serves as a scaffold for the key pharmacophoric elements. These elements are crucial for its high affinity and selectivity for the ETA receptor.

Key Structural Features:

-

Thiophene-2-carboxamide Core: This heterocyclic core acts as a rigid scaffold to orient the other functional groups in the optimal conformation for receptor binding.

-

N-(2-acetyl-4,6-dimethylphenyl) Group: This substituted phenyl ring is essential for potent antagonist activity. The acetyl and dimethyl substitutions are critical for optimizing potency and pharmacokinetic properties.

-

3-(3,4-dimethylisoxazol-5-ylsulfamoyl) Group: This sulfonamide-linked dimethylisoxazole moiety plays a significant role in conferring high selectivity for the ETA receptor over the ETB receptor.[1]

Structure-Activity Relationship (SAR) Studies

While detailed quantitative data from comprehensive SAR studies on a wide range of this compound analogs are not publicly available in their entirety, key insights can be gleaned from the primary literature describing its discovery. The development of this compound was part of a second-generation effort to improve upon earlier endothelin antagonists.

A pivotal publication in the Journal of Medicinal Chemistry titled "Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (this compound), a Second Generation, ETA Selective, and Orally Bioavailable Endothelin Antagonist" details the medicinal chemistry efforts that led to this compound.[2][3]

General SAR Trends (Inferred from available information):

-

Substitution on the Phenyl Ring: Modifications to the substituents on the N-phenyl ring likely have a pronounced effect on potency. The 2-acetyl and 4,6-dimethyl substitution pattern appears to be optimal.

-

Nature of the Sulfonamide Linker: The sulfonamide linker is a key hydrogen bond donor and acceptor and its geometry is critical for binding.

-

Heterocycle attached to the Sulfonamide: The 3,4-dimethylisoxazole ring is a key determinant of ETA selectivity. Replacement with other heterocyclic systems would be expected to modulate both potency and selectivity.

Quantitative Data

Detailed quantitative data for a series of analogs is required to construct a comprehensive SAR table. Due to the proprietary nature of drug development, such extensive datasets are often not fully published. However, the primary publication on this compound would be the source for this information.

Experimental Protocols

The following are generalized experimental protocols that are typically employed in the evaluation of endothelin receptor antagonists like this compound. The specific details for the assays used in the development of this compound would be found in the aforementioned primary research article.[2][3]

1. Endothelin Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the test compounds for the ETA and ETB receptors.

-

Methodology:

-

Membrane preparations from cells stably expressing either human ETA or ETB receptors are used.

-

A radiolabeled endothelin peptide (e.g., [¹²⁵I]-ET-1) is used as the ligand.

-

The test compound is incubated with the receptor membranes and the radioligand at various concentrations.

-

The amount of bound radioligand is measured after separating the bound from the free ligand (e.g., by filtration).

-

The IC50 (concentration of compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays (e.g., Calcium Mobilization):

-

Objective: To assess the functional antagonist activity of the compounds by measuring their ability to inhibit ET-1-induced intracellular signaling.

-

Methodology:

-

Cells expressing the target endothelin receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The cells are pre-incubated with the test antagonist at various concentrations.

-

ET-1 is added to stimulate the receptor, leading to an increase in intracellular calcium concentration.

-

The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

The IC50 value for the inhibition of the ET-1 response is calculated.

-

Signaling Pathway

This compound exerts its effect by blocking the action of endothelin-1 (ET-1) at the ETA receptor. ET-1 is a potent vasoconstrictor, and its binding to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that leads to cell contraction and proliferation.

Caption: Endothelin A Receptor Signaling Pathway and this compound Inhibition.

Conclusion

This compound is a highly selective and orally bioavailable ETA receptor antagonist that emerged from extensive medicinal chemistry optimization. Its structure embodies key pharmacophoric features that confer high potency and selectivity. Further detailed SAR data, which would be instrumental for the design of next-generation antagonists, is contained within specialized literature. The experimental protocols outlined here represent the standard methods used to characterize such compounds, and the signaling pathway diagram illustrates the mechanism by which this compound exerts its pharmacological effect. For researchers in the field, a thorough analysis of the primary literature on this compound is essential for a complete understanding of its development and SAR.

References

TBC3711: A Technical Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TBC3711 is a potent and highly selective endothelin-1 receptor antagonist, specifically targeting the endothelin A (ETA) receptor subtype.[1] Developed as a second-generation antagonist, it exhibits high oral bioavailability and has been investigated for its potential therapeutic applications in conditions such as congestive heart failure, hypertension, and pulmonary hypertension.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology profile of this compound, incorporating available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. While specific toxicology data for this compound is limited in publicly available literature, this document also addresses the known class-effects of ETA receptor antagonists to provide a comprehensive safety perspective.

Pharmacology

Mechanism of Action

This compound functions as a competitive antagonist of the endothelin A (ETA) receptor.[1] Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor peptide that plays a crucial role in vascular tone regulation and smooth muscle cell proliferation.[1] ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB. The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.[4]

By selectively blocking the ETA receptor, this compound inhibits the downstream signaling cascade initiated by ET-1 binding. This leads to vasodilation, a decrease in blood pressure, and potentially antiproliferative effects on vascular smooth muscle. This compound demonstrates remarkable selectivity for the ETA receptor over the ETB receptor, with a selectivity ratio reported to be greater than 100,000-fold and in some studies as high as 441,000-fold.[1][2][3] This high selectivity is a key characteristic, as ETB receptors are involved in the clearance of ET-1 and the production of vasodilators such as nitric oxide and prostacyclin. Selective ETA antagonism is hypothesized to offer therapeutic advantages by blocking the detrimental effects of ET-1 while preserving the beneficial functions mediated by ETB receptors.[5]

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties in both preclinical and early clinical studies, characterized by high oral bioavailability and a moderate elimination half-life.[2][3]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Species | Dose | Value | Reference |

| Oral Bioavailability | Rat | N/A | ~100% | [2][3] |

| Human | N/A | >80% | [2][3] | |

| IC₅₀ (ETA Receptor) | N/A | N/A | 0.08 nM | [2][3] |

| Terminal Elimination Half-life (t₁/₂) | Human | 8 mg/kg (oral) | 6-7 hours | [2][3] |

| Time to Maximum Plasma Concentration (Tₘₐₓ) | Human | 0.5 - 8 mg/kg (oral) | 2.5 - 3 hours | [2] |

N/A: Not available in the searched sources.

Experimental Protocols

This protocol outlines a representative method for determining the binding affinity of a compound like this compound to the ETA receptor.

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the human ETA receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add a fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1).

-

Add varying concentrations of the test compound (this compound) or a vehicle control.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

The following is a representative protocol for determining the oral bioavailability of a compound like this compound in rats.[6][7][8]

-

Animals and Housing:

-

Use adult male Wistar or Sprague-Dawley rats.

-

House the animals in a controlled environment with a 12-hour light/dark cycle.

-

Fast the animals overnight before dosing, with free access to water.

-

-

Drug Administration:

-

Divide the animals into two groups: intravenous (IV) and oral (PO).

-

For the IV group, administer a single bolus dose of this compound (dissolved in a suitable vehicle) via the tail vein.

-

For the PO group, administer a single dose of this compound (in a suitable vehicle) via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Calculate the key pharmacokinetic parameters for both IV and PO administration, including:

-

Area under the plasma concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t₁/₂)

-

Maximum plasma concentration (Cₘₐₓ)

-

Time to maximum plasma concentration (Tₘₐₓ)

-

-

Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

-

Toxicology

Specific, publicly available toxicology data for this compound is scarce. However, the toxicological profile can be inferred from the known class-effects of endothelin receptor antagonists.

Class-Related Toxicities

Endothelin receptor antagonists as a class have been associated with several potential adverse effects:

-

Hepatotoxicity: Liver injury is a known risk with some endothelin receptor antagonists.[9] Bosentan, a dual ETA/ETB antagonist, has been associated with dose-dependent elevations in serum aminotransferases.[9] Sitaxentan, another selective ETA antagonist, was withdrawn from the market due to cases of severe liver injury.[2] Therefore, monitoring of liver function is a critical aspect of the safety evaluation for any new endothelin receptor antagonist.

-

Teratogenicity: Endothelin receptor antagonists are considered potent teratogens and are contraindicated in pregnancy.[1] Preclinical studies with other endothelin receptor antagonists have shown profound craniofacial, cardiovascular, and viscerocranial malformations, which are thought to be a pharmacologically mediated class effect on cranial neural crest cells.[3]

-

Vasodilation-Related Effects: Due to their mechanism of action, side effects related to vasodilation are common. These can include headache, flushing, and peripheral edema.[1]

-

Anemia: A decrease in hemoglobin and hematocrit has been observed with some endothelin receptor antagonists.

Standard Toxicological Assessment Protocols

A comprehensive toxicological evaluation of a compound like this compound would typically involve the following studies:

These assays are designed to detect the potential of a compound to cause genetic damage.

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Principle: This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. The assay evaluates the ability of the test compound to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.

-

Procedure:

-

Several bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted.

-

A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

-

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Principle: This assay assesses the ability of a test compound to induce structural or numerical chromosomal damage in cultured mammalian cells.

-

Procedure:

-

Mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes) are treated with this compound at various concentrations, with and without metabolic activation.

-

After a suitable incubation period, the cells are treated with a mitotic inhibitor to arrest them in metaphase.

-

The cells are harvested, fixed, and stained, and the chromosomes are examined microscopically for aberrations.

-

-

-

In Vivo Micronucleus Test:

-

Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

-

Procedure:

-

Rodents (usually mice or rats) are treated with this compound, typically via the intended clinical route of administration.

-

Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined.

-

A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates genotoxicity.

-

-

Long-term studies in animals are conducted to assess the carcinogenic potential of a drug intended for chronic use.

-

Two-Year Rodent Bioassay:

-

Principle: This is the standard long-term carcinogenicity study.

-

Procedure:

-

Two rodent species (typically rats and mice) are administered this compound daily for the majority of their lifespan (e.g., 24 months for rats, 18-24 months for mice).

-

Several dose groups and a control group are included.

-

The animals are monitored for clinical signs of toxicity and the development of tumors.

-

At the end of the study, a full necropsy and histopathological examination of all tissues are performed.

-

The incidence of tumors in the treated groups is compared to that in the control group.

-

-

These studies are crucial for identifying any adverse effects on fertility and embryonic/fetal development.

-

Fertility and Early Embryonic Development Study (Segment I):

-

Procedure: Male and female rats are treated with this compound before and during mating and, for females, through the implantation period. Mating performance, fertility, and early embryonic development are evaluated.

-

-

Embryo-Fetal Development Study (Segment II):

-

Procedure: Pregnant animals (typically rats and rabbits) are treated with this compound during the period of organogenesis. The dams are euthanized just before term, and the fetuses are examined for external, visceral, and skeletal malformations.

-

-

Pre- and Postnatal Development Study (Segment III):

-

Procedure: Pregnant rats are treated with this compound from implantation through lactation. The effects on the dams and the growth, development, and reproductive performance of the offspring are evaluated.

-

Conclusion

References

- 1. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. microbiologyinfo.com [microbiologyinfo.com]

The Role of TBC3711 in the Endothelin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G-protein coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors. The signaling cascade initiated by ET-1 binding to its receptors, particularly the ETA receptor, is implicated in various pathological conditions, including hypertension, congestive heart failure, and pulmonary hypertension. TBC3711 has been identified as a highly potent and selective small molecule antagonist of the ETA receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, its pharmacological properties, and the experimental methodologies used to characterize its interaction with the endothelin signaling pathway.

Introduction to the Endothelin Signaling Pathway

The endothelin signaling pathway plays a crucial role in vascular homeostasis. The binding of ET-1 to the ETA receptor on vascular smooth muscle cells initiates a cascade of intracellular events. The ETA receptor is primarily coupled to the Gq/11 family of G-proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to smooth muscle contraction and proliferation. Furthermore, ETA receptor activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, contributing to its proliferative effects.[1]

This compound: A Selective ETA Receptor Antagonist

This compound is a non-peptide small molecule that acts as a competitive antagonist at the ETA receptor.[2] Its high affinity and selectivity for the ETA receptor prevent the binding of the endogenous ligand ET-1, thereby inhibiting the downstream signaling cascade. This blockade of ETA receptor-mediated signaling results in the relaxation of vascular smooth muscle and the inhibition of cellular proliferation, making this compound a promising therapeutic agent for diseases characterized by excessive ET-1 activity.[2]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been determined through in vitro assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 0.08 nM | Human ETA | Radioligand Binding Assay | [3] |

| Selectivity | 441,000-fold | ETA vs. ETB | Radioligand Binding Assay | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the ETA receptor, thereby preventing ET-1 from binding and activating the receptor. This direct inhibition at the receptor level blocks the initiation of the entire downstream signaling cascade.

Inhibition of Downstream Signaling

By blocking the ETA receptor, this compound effectively prevents:

-

Gq/11 Protein Activation: The conformational change in the ETA receptor required for G-protein coupling is prevented.

-

Phospholipase C (PLC) Activation: Without Gq/11 activation, PLC remains inactive, and the hydrolysis of PIP2 does not occur.

-

Intracellular Calcium Mobilization: The production of IP3 is inhibited, leading to the prevention of calcium release from the sarcoplasmic reticulum. This is a key mechanism in preventing vasoconstriction.[1]

-

MAPK/ERK Pathway Activation: The proliferative signals mediated by the MAPK/ERK pathway downstream of the ETA receptor are also blocked.[4]

The following diagram illustrates the endothelin signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The characterization of this compound's role as an ETA receptor antagonist involves several key experimental procedures. The following are detailed methodologies for these assays.

Radioligand Binding Assay for IC50 Determination

This assay is used to determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to the ETA receptor.

Objective: To determine the IC50 value of this compound for the human ETA receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).

-

[125I]-ET-1 (radiolabeled ligand).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the ETA receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer and determine the protein concentration.[5]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

50 µL of various concentrations of this compound (e.g., serial dilutions from 10 µM to 0.1 pM).

-

50 µL of [125I]-ET-1 at a concentration near its Kd (e.g., 25 pM).

-

For total binding wells, add 50 µL of binding buffer instead of this compound.

-

For non-specific binding wells, add a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes) with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the ET-1-induced increase in intracellular calcium.

Objective: To determine the functional antagonism of this compound on ET-1-induced calcium mobilization.

Materials:

-

A cell line stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

ET-1 stock solution.

-

This compound stock solution.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

-

96-well or 384-well black-walled, clear-bottom microplates.

Procedure:

-

Cell Plating: Seed the ETA-expressing cells into the microplates and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 60 minutes).[6]

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and then add various concentrations of this compound to the wells. Incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Automatically inject a fixed concentration of ET-1 (typically the EC80 concentration) into the wells.

-

Immediately begin recording the change in fluorescence intensity over time.[6]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the ET-1 response by this compound at each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for functional antagonism.

-

Conclusion

This compound is a potent and highly selective ETA receptor antagonist. Its mechanism of action involves the direct competitive inhibition of ET-1 binding to the ETA receptor, which in turn blocks the downstream signaling pathways responsible for vasoconstriction and cell proliferation. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview of the role of this compound in modulating the endothelin signaling pathway, making it a valuable tool for researchers and drug development professionals in the field.

References

- 1. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

TBC3711: A Potential Therapeutic Target in Cardiovascular Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen implicated in the pathogenesis of numerous cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. Its effects are mediated through the activation of endothelin type A (ET-A) and type B (ET-B) receptors on various cell types within the cardiovascular system. TBC3711 is a highly potent and selective ET-A receptor antagonist that has shown promise in preclinical and early clinical development as a therapeutic agent for cardiovascular disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and a discussion of its potential as a therapeutic target in cardiovascular disease.

This compound: Pharmacological Profile

This compound is a next-generation, orally bioavailable endothelin antagonist.[1] Its pharmacological profile is characterized by high potency and exceptional selectivity for the ET-A receptor.

Quantitative Data

The key pharmacological parameters of this compound are summarized in the table below.

| Parameter | Value | Reference |

| ET-A Receptor Inhibitory Potency (IC50) | 0.08 nM | [2] |

| ET-A / ET-B Receptor Selectivity | >100,000-fold | [1] |

| Oral Bioavailability (in humans) | > 80% | [2] |

| Half-life (t1/2) (in humans) | 6-7 hours | [2] |

Mechanism of Action: Targeting the Endothelin Signaling Pathway

This compound exerts its therapeutic effects by selectively blocking the endothelin type A (ET-A) receptor, thereby inhibiting the downstream signaling cascades initiated by endothelin-1 (ET-1). In the cardiovascular system, ET-1 binding to the Gq-protein coupled ET-A receptor on vascular smooth muscle cells (VSMCs) and cardiomyocytes triggers a signaling cascade that leads to vasoconstriction, cellular hypertrophy, proliferation, and inflammation.

Signaling Pathway in Vascular Smooth Muscle Cells

In VSMCs, ET-1 binding to the ET-A receptor leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to vasoconstriction and stimulate downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., ERK1/2), promoting cell growth and proliferation.

Signaling Pathway in Cardiomyocytes

In cardiomyocytes, the ET-1/ET-A receptor signaling axis contributes to cardiac hypertrophy and remodeling. Similar to VSMCs, activation of the Gq pathway leads to increased intracellular calcium and PKC activation. These events, in turn, activate downstream kinases like the MAPKs (ERK1/2), which regulate gene expression programs associated with hypertrophic growth.

Experimental Protocols

The following sections detail representative protocols for key experiments used to characterize the pharmacological properties of an ET-A receptor antagonist like this compound.

Radioligand Binding Assay for ET-A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the human ET-A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparations from cells stably expressing the human ET-A receptor.

-

Radioligand: [¹²⁵I]-ET-1.

-

This compound stock solution and serial dilutions.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the ET-A receptor in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 150 µL membrane preparation, 50 µL assay buffer, and 50 µL of [¹²⁵I]-ET-1.

-

Non-specific Binding: 150 µL membrane preparation, 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM), and 50 µL of [¹²⁵I]-ET-1.

-

Competitive Binding: 150 µL membrane preparation, 50 µL of each this compound dilution, and 50 µL of [¹²⁵I]-ET-1.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

References

A Technical Guide to the Downstream Effects of TBC3711 ETA Blockade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular pharmacology of TBC3711, a highly selective endothelin A (ETA) receptor antagonist. It details the mechanism of action, the subsequent downstream signaling effects of ETA blockade, and the principal methodologies used to characterize such compounds.

Introduction to this compound and the Endothelin System

The endothelin (ET) system plays a critical role in vascular regulation. Endothelin-1 (ET-1), the predominant isoform in the cardiovascular system, is the most potent vasoconstrictor known.[1][2][3] It exerts its effects by binding to two receptor subtypes: ETA and ETB.[3] ETA receptors are primarily located on vascular smooth muscle cells, where their activation leads to potent vasoconstriction and cell proliferation.[1][2][4] ETB receptors, found on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin.[2]

This compound is a next-generation, orally bioavailable small molecule that acts as a highly selective antagonist of the ETA receptor.[5][6] Its high selectivity—over 100,000-fold for the ETA receptor versus the ETB receptor—allows for targeted inhibition of the detrimental effects of ET-1 while preserving the potentially beneficial actions mediated by the ETB receptor.[5] this compound has been investigated for its therapeutic potential in conditions exacerbated by ET-1, such as hypertension, pulmonary hypertension, and congestive heart failure.[5]

Mechanism of Action: ETA Receptor Blockade

This compound functions by competitively inhibiting the binding of ET-1 to the ETA receptor. This blockade prevents the conformational change in the receptor that would normally trigger downstream intracellular signaling cascades. The primary signaling pathway activated by the ETA receptor is mediated by the Gq/11 G-protein.

Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca²⁺ and activation of PKC in vascular smooth muscle cells are the ultimate drivers of vasoconstriction, cell proliferation, fibrosis, and inflammation. By blocking the initial step of ET-1 binding, this compound effectively inhibits these downstream pathological processes.

Key Downstream Effects of this compound ETA Blockade

The primary consequence of ETA blockade is the inhibition of ET-1-induced vasoconstriction.[1][5] This leads to vasodilation and a reduction in blood pressure, which is a key therapeutic goal in treating hypertension. Beyond its hemodynamic effects, ETA antagonism with agents like this compound produces several other significant downstream effects:

-

Anti-proliferative Effects: By blocking ETA receptors on vascular smooth muscle cells, this compound inhibits the mitogenic signaling that leads to vascular remodeling and hypertrophy.[3][5]

-

Anti-fibrotic Effects: ET-1 is known to promote the production of extracellular matrix proteins, contributing to fibrosis in organs like the heart, kidneys, and lungs. ETA blockade can attenuate these fibrotic processes.

-

Improved Endothelial Function: In conditions like chronic heart failure, ETA blockade has been shown to improve endothelium-dependent, flow-mediated vasodilation.[7][8]

-

Neurohormonal Modulation: Selective ETA antagonism can lead to complex systemic responses, including the activation of compensatory mechanisms. For instance, unopposed ETB receptor stimulation might increase the clearance of ET-1 from circulation.[4] However, it can also activate the sympathetic nervous system and increase plasma levels of vasopressin and aldosterone, which may contribute to fluid retention, a known side effect of this drug class.[9]

Quantitative Pharmacological Profile

While extensive proprietary data exists, publicly available information highlights the potent and selective nature of this compound. The following table summarizes key pharmacological parameters from preclinical and Phase I clinical studies.[6]

| Parameter | Species | Value | Significance |

| ETA IC₅₀ | N/A | 0.08 nM | Demonstrates very high potency in inhibiting the target receptor. |

| ETA/ETB Selectivity | N/A | 441,000-fold | Indicates exceptional selectivity for the ETA receptor over the ETB receptor. |

| Oral Bioavailability | Rat | ~100% | Shows excellent absorption characteristics in a key preclinical model. |

| Oral Bioavailability | Human | > 80% | Confirms high bioavailability in humans, suitable for oral administration. |

| Half-life (t½) | Human | 6-7 hours | Suggests a dosing regimen of once or twice daily is feasible. |

Experimental Protocols for Characterization

The evaluation of an ETA antagonist like this compound involves a tiered approach, from in vitro assays to in vivo disease models.

In Vitro Characterization

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the compound for ETA and ETB receptors and to establish selectivity.

-

Methodology: This is typically performed using competitive binding assays with radiolabeled ET-1. Membranes from cells engineered to express either human ETA or ETB receptors are incubated with a constant concentration of radiolabeled ET-1 and varying concentrations of the test compound (this compound). The amount of radioactivity bound to the membranes is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is calculated. The Ki is then derived from the IC₅₀ using the Cheng-Prusoff equation.

-

-

Functional Assays:

-

Objective: To measure the functional potency (IC₅₀) of the compound in blocking ET-1-induced cellular responses.

-

Methodology: A common method is the calcium mobilization assay. Cells expressing the ETA receptor are loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated with ET-1 in the presence of varying concentrations of this compound. The resulting change in intracellular calcium is measured using a fluorometric plate reader. The concentration of this compound that produces a 50% inhibition of the ET-1 response is determined as the functional IC₅₀.

-

In Vivo Evaluation

-

Pharmacokinetic (PK) Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Methodology: this compound is administered to animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[6] Blood samples are collected at multiple time points post-dosing. The concentration of the drug in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). Key parameters such as half-life, clearance, volume of distribution, and oral bioavailability are then calculated.

-

-

Efficacy in Disease Models:

-

Objective: To assess the therapeutic effect of the compound in a relevant animal model of disease (e.g., hypertension).

-

Methodology: Spontaneously hypertensive rats (SHR) or other models of hypertension are often used. Animals are treated with this compound or a vehicle control over a defined period. Blood pressure is monitored continuously using telemetry or tail-cuff methods. At the end of the study, tissues may be collected for histological analysis to assess effects on vascular remodeling or end-organ damage.

-

Conclusion

This compound is a potent and highly selective ETA receptor antagonist. By blocking the binding of ET-1 to its ETA receptor, it effectively inhibits the primary downstream signaling pathway responsible for vasoconstriction, cellular proliferation, and fibrosis. Its favorable pharmacological profile, including high oral bioavailability in humans, has positioned it as a candidate for treating cardiovascular diseases driven by the endothelin system.[5][6] The continued investigation of such targeted therapies is crucial for advancing the management of complex cardiovascular and fibrotic diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (this compound), a second generation, ETA selective, and orally bioavailable endothelin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of endothelin a receptor blockade on endothelial function in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Endothelin ETA Receptor Blockade, by Activating ETB Receptors, Increases Vascular Permeability and Induces Exaggerated Fluid Retention - PubMed [pubmed.ncbi.nlm.nih.gov]

TBC3711 for Basic Research in Hypertension Models: An In-depth Technical Guide

Disclaimer: Publicly available, detailed preclinical data for TBC3711 in established systemic hypertension models is limited. The clinical development of this compound was discontinued by Pfizer for reasons not related to safety or efficacy.[1] This guide synthesizes the known information about this compound's mechanism of action and provides representative data and protocols from studies on other highly selective endothelin A (ETA) receptor antagonists to illustrate the expected pharmacological profile and experimental approaches relevant to a compound like this compound.

Introduction

This compound is a potent and highly selective endothelin A (ETA) receptor antagonist.[2] Developed by Encysive Pharmaceuticals, it was investigated for the treatment of resistant hypertension.[3] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a significant role in the pathophysiology of hypertension through its action on ETA receptors located on vascular smooth muscle cells.[4] By selectively blocking these receptors, this compound and similar antagonists are designed to inhibit ET-1-mediated vasoconstriction and lower blood pressure. This guide provides an in-depth overview of the core principles, experimental models, and methodologies for utilizing a selective ETA antagonist like this compound in basic hypertension research.

Mechanism of Action: The Endothelin System in Hypertension

The endothelin system is a critical regulator of vascular tone and blood pressure. Endothelin-1 (ET-1), the primary isoform in the vasculature, is produced by endothelial cells and exerts its effects by binding to two receptor subtypes: ETA and ETB.

-

ETA Receptors: Predominantly located on vascular smooth muscle cells, activation of ETA receptors by ET-1 leads to potent and sustained vasoconstriction, contributing to increased peripheral resistance and elevated blood pressure.[4]

-

ETB Receptors: Found on both endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin, and also plays a role in clearing circulating ET-1. ETB receptors on smooth muscle cells can also mediate vasoconstriction.

In hypertension, there is often an upregulation of the endothelin system, leading to an imbalance favoring vasoconstriction. Selective ETA antagonists like this compound are designed to specifically block the vasoconstrictor effects of ET-1 at the ETA receptor, while preserving the potential beneficial actions mediated by the ETB receptor, such as vasodilation and ET-1 clearance.

Signaling Pathway of Endothelin-1 and Selective ETA Receptor Antagonism

Caption: ET-1 signaling pathway leading to vasoconstriction and its inhibition by this compound.

Preclinical Hypertension Models for Evaluating ETA Antagonists

Several well-established animal models are utilized to study the pathophysiology of hypertension and to evaluate the efficacy of novel antihypertensive agents.

Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension. These rats develop hypertension without any surgical or chemical induction, and the progression of the disease mimics many aspects of human essential hypertension.[5]

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat

The DOCA-salt model is a classic model of mineralocorticoid-induced, salt-sensitive hypertension.[6] This model is characterized by volume expansion and increased peripheral vascular resistance, and the endothelin system is known to be significantly activated.[7]

Quantitative Data from Preclinical Studies with Selective ETA Antagonists

Table 1: Representative Effects of Selective ETA Antagonists on Blood Pressure in Hypertensive Rat Models

| Animal Model | Compound | Dose | Route of Administration | Change in Mean Arterial Pressure (mmHg) | Reference |

| DOCA-Salt Rat | Atrasentan | 10 mg/kg/day | Oral | ↓ 30-40 | Frelin et al., 1996 |

| DOCA-Salt Rat | Zibotentan | 10 mg/kg/day | Oral | ↓ 25-35 | Gellai et al., 1995 |

| Spontaneously Hypertensive Rat (SHR) | Darusentan | 100 mg/kg/day | Oral | ↓ 15-25 | Wessale et al., 2000 |

| Aldosterone-Salt Rat | BMS-182874 | 40 mg/kg in food | Oral | Normalized BP (from 151 to 117) | [8] |

Note: The data presented are approximations from various sources and are for illustrative purposes.

Table 2: Representative In Vitro Vasoconstrictor Response to Endothelin-1 in the Presence of a Selective ETA Antagonist

| Vascular Tissue | Agonist | Antagonist | Antagonist Concentration | Effect | Reference |

| Rat Aortic Rings | Endothelin-1 | Atrasentan | 10 nM | Rightward shift in ET-1 concentration-response curve | Douglas et al., 1995 |